molecular formula C13H20N4O2S B2739475 N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415470-32-3

N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B2739475
CAS RN: 2415470-32-3
M. Wt: 296.39
InChI Key: LJUDRLTYLZLPNQ-UHFFFAOYSA-N
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Description

“N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a pyrimidine ring, which is a key component in several important biomolecules, such as DNA and RNA.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The synthesis of similar compounds often involves the use of reagents like piperidine-4-carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, and multicomponent reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system the compound is interacting with. Piperidine derivatives are found in a wide range of pharmaceuticals and can have various effects, such as anticancer, antiviral, and anti-inflammatory activities .

Future Directions

Piperidine derivatives are a significant area of research in drug discovery due to their presence in a wide range of pharmaceuticals . Future research could explore the potential uses of this compound in various therapeutic applications.

properties

IUPAC Name

N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-4-7-14-13(15-10)17-8-5-11(6-9-17)16-20(18,19)12-2-3-12/h4,7,11-12,16H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUDRLTYLZLPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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